Ethyl 1-acetylcyclopropanecarboxylate

Catalog No.
S1891564
CAS No.
32933-03-2
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-acetylcyclopropanecarboxylate

CAS Number

32933-03-2

Product Name

Ethyl 1-acetylcyclopropanecarboxylate

IUPAC Name

ethyl 1-acetylcyclopropane-1-carboxylate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)8(4-5-8)6(2)9/h3-5H2,1-2H3

InChI Key

DISZFIFAESWGBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1)C(=O)C

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C

The exact mass of the compound Ethyl 1-acetylcyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33602. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 1-acetylcyclopropanecarboxylate is a cyclopropane derivative characterized by the presence of both an ester and a ketone functional group. Its molecular formula is C8H12O3C_8H_{12}O_3, and it features a three-membered cyclopropane ring with an acetyl group (CH₃CO-) and an ethyl ester group (CH₃CH₂OCO-) attached to different carbon atoms of the ring. This compound is synthesized through various chemical processes, although there is no evidence of its natural occurrence in biological systems .

Due to its functional groups:

  • Hydrolysis: The compound can react with water to form acetic acid and 1-acetylcyclopropanecarboxylic acid:

    C8H12O3+H2OCH3COOH+C6H8O3C_8H_{12}O_3+H_2O\rightarrow CH_3COOH+C_6H_8O_3
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride, potentially yielding 1-(1-hydroxyethyl)cyclopropanecarboxylic acid.
  • Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, allowing for selective functional group modifications.

Ethyl 1-acetylcyclopropanecarboxylate can be synthesized through several methods, often involving cyclization reactions. Common synthetic routes include:

  • Cyclopropanation Reactions: Utilizing diazo compounds or alkenes in the presence of transition metal catalysts to form the cyclopropane ring.
  • Esterification: Reacting acetic acid with cyclopropanecarboxylic acid derivatives in the presence of acid catalysts to yield the desired ester .

These methods highlight the versatility of ethyl 1-acetylcyclopropanecarboxylate as a reagent in organic synthesis.

Ethyl 1-acetylcyclopropanecarboxylate has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of various medicinal compounds.
  • Agrochemicals: In the formulation of pesticides or herbicides due to its unique chemical structure.
  • Fine Chemicals: As a building block in organic synthesis for producing more complex molecules .

Several compounds share structural similarities with ethyl 1-acetylcyclopropanecarboxylate, including:

Compound NameStructure TypeUnique Features
Cyclopropanecarboxylic AcidCarboxylic AcidLacks ester functionality; simpler structure
Ethyl CyclopropanecarboxylateEsterNo acetyl group; simpler reactivity profile
1-Acetylcyclopropanecarboxylic AcidAcidContains only carboxylic acid functionality

Ethyl 1-acetylcyclopropanecarboxylate stands out due to its combination of both acetyl and ethoxy groups, which may provide unique reactivity patterns not observed in simpler derivatives. This uniqueness makes it a valuable compound for further exploration in synthetic chemistry and potential applications in various fields .

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for ethyl 1-acetylcyclopropanecarboxylate through detailed analysis of both proton and carbon environments [1] [2]. The compound exhibits distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation.

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Analysis

The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum of ethyl 1-acetylcyclopropanecarboxylate displays four distinct chemical environments reflecting the molecular architecture [1] [3]. The ethyl ester moiety produces characteristic splitting patterns consistent with ethyl group identification, exhibiting a quartet centered at 4.1-4.3 parts per million for the methylene protons and a triplet at 1.2-1.3 parts per million for the terminal methyl group [4] [5]. These signals demonstrate three-bond coupling with coupling constants of approximately 7.0-7.2 hertz, confirming the ethyl connectivity [6] [7].

The acetyl substituent manifests as a singlet resonance in the 2.1-2.6 parts per million region, integrating for three protons [3] [8]. This chemical shift range is characteristic of methyl groups adjacent to carbonyl functionality, with the absence of coupling reflecting the isolation of these protons from other magnetic environments through the quaternary carbon center [9] [10].

Cyclopropyl ring protons appear as complex multiplets between 1.8-2.4 parts per million, integrating for four protons [11] [7]. The chemical shift positioning reflects the unique electronic environment of the three-membered ring system, with the upfield positioning characteristic of cyclopropane derivatives due to the distinctive bonding characteristics and ring strain effects [12] [13].

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)
Ethyl ester -OCH₂CH₃ (methylene)4.1-4.3Quartet2H7.0-7.2
Ethyl ester -OCH₂CH₃ (methyl)1.2-1.3Triplet3H7.0-7.2
Acetyl -COCH₃2.1-2.6Singlet3HNone
Cyclopropyl ring protons1.8-2.4Multiplet4HComplex

Carbon-13 Nuclear Magnetic Resonance Analysis

The $$^{13}\text{C}$$ nuclear magnetic resonance spectrum provides complementary structural information through seven distinct carbon resonances [14] [2]. The carbonyl carbons appear in their characteristic downfield regions, with the ester carbonyl resonating between 170-185 parts per million and the ketone carbonyl positioned between 200-210 parts per million [15] [16]. This differentiation enables clear distinction between the two carbonyl functionalities present in the molecule [17] [18].

The ethyl ester carbons exhibit expected chemical shifts, with the methylene carbon appearing at 60-65 parts per million due to deshielding by the adjacent oxygen atom, and the methyl carbon resonating at 13-15 parts per million in the typical aliphatic region [16] [19]. The acetyl methyl carbon appears at 25-30 parts per million, consistent with methyl groups adjacent to carbonyl functionality [15] [20].

Cyclopropyl carbons demonstrate distinctive chemical shift patterns characteristic of three-membered ring systems [20] [21]. The quaternary carbon bearing both substituents resonates in the 30-40 parts per million region, while the methylene carbons appear between 15-25 parts per million, reflecting the unique electronic environment imposed by the strained ring system [22] [23].

Carbon EnvironmentChemical Shift (δ ppm)Expected Range
Ester carbonyl (C=O)170-185Ester C=O region
Ketone carbonyl (C=O)200-210Ketone C=O region
Ethyl ester -OCH₂CH₃ (methylene)60-65CH₂ next to oxygen
Cyclopropyl quaternary carbon (C-1)30-40Quaternary aliphatic
Acetyl methyl (-COCH₃)25-30Methyl next to C=O
Ethyl ester -OCH₂CH₃ (methyl)13-15Aliphatic methyl
Cyclopropyl methylene carbons (C-2, C-3)15-25Cyclopropyl CH₂

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of ethyl 1-acetylcyclopropanecarboxylate reveals characteristic fragmentation pathways that provide structural confirmation and insight into bond dissociation processes [24] [25]. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular formula C₈H₁₂O₃, though with relatively low intensity typical of compounds containing multiple functional groups [26] [27].

The fragmentation pattern demonstrates several key pathways characteristic of cyclopropane esters and ketones [28] [29]. Alpha-cleavage adjacent to the carbonyl groups produces significant fragment ions, with loss of the acetyl group (mass-to-charge ratio 113) representing a major fragmentation pathway [24] [30]. The formation of acylium ions, particularly the acetyl cation at mass-to-charge ratio 43, often serves as the base peak due to the stability of these oxygen-stabilized carbocations [31] [30].

Ester-specific fragmentations include the characteristic loss of ethoxycarbonyl groups and the formation of ethoxycarbonyl cations at mass-to-charge ratio 85 [24] [32]. The cyclopropyl ring system contributes unique fragmentation patterns, with ring-opening reactions producing various rearranged fragment ions [29] [33]. McLafferty rearrangements, common in ester compounds, lead to the loss of neutral formyl groups and the formation of rearranged molecular fragments [31] [25].

Fragment m/zFragment IdentityRelative Intensity (%)Fragmentation Type
156[M]⁺- (molecular ion)5-15Molecular ion
141[M-CH₃]⁺ (loss of methyl)20-40α-cleavage
127[M-CHO]⁺ (loss of formyl)15-30McLafferty rearrangement
113[M-COCH₃]⁺ (loss of acetyl)40-70α-cleavage to carbonyl
99[M-COOC₂H₅]⁺ (loss of ethoxycarbonyl)20-40Ester bond cleavage
85[COOC₂H₅]⁺ (ethoxycarbonyl)30-50Acylium ion formation
69[C₃H₅CO]⁺ (cyclopropylcarbonyl)60-100Ring fragmentation
57[C₃H₅O]⁺ (cyclopropyl + oxygen)25-45Cyclopropyl rearrangement
43[COCH₃]⁺ (acetyl)80-100Acylium ion (base peak)
29[CHO]⁺ (formyl)10-30Simple fragmentation

Infrared Spectroscopy of Cyclopropane Ring Vibrations

Infrared spectroscopy provides detailed information about the vibrational characteristics of ethyl 1-acetylcyclopropanecarboxylate, with particular emphasis on the cyclopropane ring vibrations and functional group identification [34] [35]. The spectrum exhibits distinctive carbonyl absorptions that enable clear differentiation between the ester and ketone functionalities [35] [36].

The ester carbonyl stretch appears at 1735-1740 wavenumbers, characteristic of ethyl ester compounds, while the ketone carbonyl absorption occurs at 1710-1720 wavenumbers, reflecting the electron-donating influence of the alkyl substituent [35] [37]. These frequency differences enable unambiguous assignment of the two carbonyl environments within the molecule [35] [36].

Cyclopropane ring vibrations manifest through several characteristic absorption bands [38] [39]. The ring breathing mode appears as a medium-to-strong absorption between 1000-1050 wavenumbers, representing the symmetric expansion and contraction of the three-membered ring [39] [40]. Ring deformation vibrations occur in the 800-900 wavenumber region, while cyclopropyl carbon-carbon stretching vibrations appear between 1100-1200 wavenumbers [41] [42].

The carbon-hydrogen stretching region reveals both aliphatic and cyclopropyl contributions, with cyclopropyl carbon-hydrogen stretches appearing at slightly higher frequencies (3000-3100 wavenumbers) compared to typical aliphatic carbon-hydrogen vibrations (2950-3000 wavenumbers) [42] [37]. Cyclopropyl carbon-hydrogen wagging motions produce medium-weak absorptions in the 850-950 wavenumber region, providing additional confirmation of the three-membered ring system [39] [40].

Vibration TypeFrequency (cm⁻¹)IntensityAssignment
C=O stretch (ester)1735-1740StrongEthyl ester carbonyl
C=O stretch (ketone)1710-1720StrongAcetyl carbonyl
C-H stretch (aliphatic)2950-3000Medium-StrongAlkyl C-H stretch
C-H stretch (cyclopropyl)3000-3100MediumCyclopropyl C-H stretch
Cyclopropyl ring breathing1000-1050Medium-StrongRing breathing mode
Cyclopropyl ring deformation800-900MediumRing deformation
C-C stretch (cyclopropyl)1100-1200MediumCyclopropyl C-C vibration
C-O stretch (ester)1200-1300StrongEster C-O stretch
C-H bend (methyl)1375-1450MediumMethyl deformation
Cyclopropyl C-H wag850-950Medium-WeakCyclopropyl wagging

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32933-03-2

Wikipedia

Ethyl 1-acetylcyclopropanecarboxylate

Dates

Last modified: 08-16-2023

Explore Compound Types